3-Chloro-5-(methoxymethyl)benzaldehyde
Description
Contextualization of Substituted Benzaldehydes in Advanced Organic Synthesis
Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the construction of a vast array of organic compounds. acs.orgresearchgate.net The reactivity of the aldehyde functional group, coupled with the diverse functionalities that can be incorporated into the benzene (B151609) ring, makes these compounds highly valuable. They participate in a wide range of chemical transformations, including but not limited to, nucleophilic addition, condensation reactions, and various metal-catalyzed cross-coupling reactions. acs.orgrug.nl
The strategic placement of different substituents on the benzaldehyde (B42025) scaffold allows for precise control over the electronic and steric properties of the molecule. This, in turn, dictates its reactivity and suitability for specific synthetic applications. For instance, electron-withdrawing groups can enhance the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect. The ability to fine-tune these properties has led to the widespread use of substituted benzaldehydes in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. researchgate.net
Significance of Halogenated and Alkoxy-Substituted Benzaldehydes as Synthetic Precursors
Among the myriad of substituted benzaldehydes, those bearing halogen and alkoxy groups are of particular importance due to the unique chemical handles these functionalities provide.
Halogenated Benzaldehydes: The presence of a halogen atom, such as chlorine, on the aromatic ring introduces a site for a variety of powerful synthetic transformations. libretexts.org Halogenated benzaldehydes are key substrates in numerous cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to complex molecular architectures. The halogen atom can also influence the regioselectivity of subsequent electrophilic aromatic substitution reactions and can modulate the biological activity of the final product.
Alkoxy-Substituted Benzaldehydes: Alkoxy groups, such as the methoxy (B1213986) group, are also valuable substituents in the realm of organic synthesis. google.com They are known to be important intermediates in the preparation of various compounds for the chemical, agrochemical, pharmaceutical, and cosmetic industries. google.com For example, compounds like 3,4,5-trimethoxybenzaldehyde (B134019) serve as intermediates in the synthesis of pharmaceutical drugs. wikipedia.org The ether linkage is generally stable under a variety of reaction conditions, yet it can be cleaved under specific circumstances to reveal a hydroxyl group, adding another layer of synthetic versatility. Furthermore, alkoxy groups can influence the electronic properties of the aromatic ring through their electron-donating resonance effect, which can direct the outcome of electrophilic substitution reactions.
Scope and Research Focus on 3-Chloro-5-(methoxymethyl)benzaldehyde
The compound this compound encapsulates the synthetic potential of both halogenated and alkoxy-substituted benzaldehydes. The meta-substitution pattern of the chloro and methoxymethyl groups presents a unique electronic and steric environment. The chlorine atom acts as an electron-withdrawing group via induction, while the methoxymethyl group can exhibit both inductive and weak resonance effects.
This specific arrangement of functional groups makes this compound a promising precursor for the synthesis of a diverse range of target molecules. Research efforts focused on this compound are likely to explore its utility in:
Multi-step organic synthesis: Utilizing the aldehyde, chloro, and methoxymethyl groups in a sequential manner to build complex molecular frameworks.
Medicinal chemistry: Serving as a scaffold for the development of novel therapeutic agents, leveraging the known biological importance of halogenated and alkoxy-containing aromatic compounds.
Materials science: Acting as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties.
The following table provides a summary of the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H9ClO2 |
| Molecular Weight | 184.62 g/mol |
| CAS Number | 2166893-36-1 |
| Appearance | White to off-white solid |
| Canonical SMILES | COC1=CC(=CC(=C1)Cl)C=O |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2166893-36-1 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-chloro-5-(methoxymethyl)benzaldehyde |
InChI |
InChI=1S/C9H9ClO2/c1-12-6-8-2-7(5-11)3-9(10)4-8/h2-5H,6H2,1H3 |
InChI Key |
MSZUOZLAQCFLCK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC(=C1)Cl)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 5 Methoxymethyl Benzaldehyde
Established Synthetic Pathways to Halogenated and Alkoxy-Substituted Benzaldehydes
General synthetic strategies for aromatic aldehydes bearing halogen and alkoxy moieties provide a foundational understanding for approaching the synthesis of 3-chloro-5-(methoxymethyl)benzaldehyde. These methods primarily include electrophilic aromatic substitution, directed ortho-metalation followed by formylation, and the oxidation of benzylic precursors.
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry for the introduction of various functional groups onto a benzene (B151609) ring. chemguide.co.uk In the context of synthesizing halogenated benzaldehydes, direct chlorination of benzaldehyde (B42025) can be achieved. The aldehyde functionality is a deactivating group and directs incoming electrophiles to the meta position. Consequently, the reaction of benzaldehyde with chlorine in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) yields m-chlorobenzaldehyde. youtube.com However, this approach is not directly applicable for installing a second substituent at the 5-position relative to the formyl group.
The regiochemical outcome of EAS is dictated by the directing effects of the substituents already present on the aromatic ring. The methoxymethyl group is an ortho, para-director, meaning that electrophilic chlorination of a methoxymethyl-substituted benzene would not yield the desired 1-chloro-3-(methoxymethyl) arrangement. This inherent limitation makes a simple, sequential EAS approach from basic starting materials a challenging route for the target molecule.
Directed ortho-metalation (DoM) offers a powerful solution for regioselective functionalization, enabling the introduction of substituents at the position ortho to a directing metalation group (DMG). This is achieved by deprotonation with a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium species with an electrophile. While highly effective for ortho-substitution, DoM is not directly suited for creating the meta-relationship between the chloro and methoxymethyl groups in the target compound in a single step.
Several named reactions are available for the formylation of aromatic rings:
Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, generated from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. chemistrysteps.comijpcbs.comorganic-chemistry.orgwikipedia.org The reaction's applicability is generally restricted to activated aromatic systems. wikipedia.orgthieme-connect.de
Duff Reaction: The Duff reaction employs hexamethylenetetramine (hexamine) as the formyl source to introduce an aldehyde group, primarily onto activated phenols. wikipedia.orgecu.edu
Sommelet Reaction: This reaction facilitates the conversion of a benzylic halide into an aldehyde using hexamine and water. wikipedia.orgyoutube.com
The utility of these formylation techniques in a synthetic sequence towards this compound would depend on the electronic nature and directing effects of the substituents present on the aromatic precursor.
A widely employed and versatile strategy for the preparation of benzaldehydes involves the oxidation of a corresponding benzylic precursor, such as a benzylic alcohol or a benzyl (B1604629) halide. nih.gov
Oxidation of Benzylic Alcohols: The selective oxidation of primary benzylic alcohols to aldehydes is a common transformation. Care must be taken to use mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid. A variety of reagents are effective for this purpose, as detailed in the interactive table below.
| Oxidizing Agent | Typical Reaction Conditions |
| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) at room temperature |
| Pyridinium dichromate (PDC) | Dichloromethane (CH₂Cl₂) at room temperature |
| Manganese dioxide (MnO₂) | Dichloromethane (CH₂Cl₂) or other organic solvents, reflux |
| Swern Oxidation | DMSO, oxalyl chloride, triethylamine (B128534) in CH₂Cl₂ at -78 °C |
| Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂) at room temperature |
| Trichloroisocyanuric acid | CH₂Cl₂/MeCN with water at room temperature researchgate.net |
Oxidation of Benzyl Halides: The Sommelet reaction provides a pathway for the oxidation of benzyl halides to aldehydes using hexamine. wikipedia.orgyoutube.comgoogle.com
Targeted Synthesis of this compound
A logical synthetic approach to this compound would involve the initial construction of a 1-chloro-3-(methoxymethyl)benzene (B15498068) core, followed by the introduction of the formyl group at the C5 position.
A plausible synthetic route could commence with a commercially available, appropriately substituted starting material. For instance, starting from 3,5-dichlorotoluene, a selective nucleophilic aromatic substitution of one chlorine atom with a methoxide (B1231860) anion could be envisioned, followed by manipulation of the methyl group. Indeed, a patented process describes the synthesis of 1-chloro-3-methoxy-5-methylbenzene (B1355040) from 1,3-dichloro-5-methylbenzene using sodium methoxide. google.com
The subsequent conversion of the methyl group to a methoxymethyl group could be achieved via a two-step sequence: radical bromination to the benzyl bromide, followed by nucleophilic substitution with sodium methoxide.
The final step, the introduction of the formyl group at the 5-position, is challenging. The chloro group is an ortho, para-director (though deactivating), while the methoxymethyl group is also an ortho, para-director (and activating). Direct electrophilic formylation would, therefore, likely result in a mixture of isomers.
A more controlled strategy would be the oxidation of a suitable benzylic precursor. If 3-chloro-5-(methoxymethyl)benzyl alcohol were available, its selective oxidation would furnish the desired aldehyde. A retrosynthetic analysis suggests that 1-chloro-3-(methoxymethyl)benzene is a key intermediate. However, direct formylation of this intermediate at the sterically hindered and electronically disfavored position between the two substituents is problematic.
A more viable synthetic plan might start from 3,5-dihydroxybenzoic acid. The synthetic sequence could involve:
Protection of the carboxylic acid functionality.
Selective chlorination of one of the phenolic hydroxyl groups.
Methylation of the remaining hydroxyl group.
Reduction of the protected carboxylic acid to the corresponding primary alcohol.
Oxidation of the benzylic alcohol to the aldehyde.
Conversion of the resulting methyl ether to the target methoxymethyl ether, or introduction of this group at an earlier stage.
In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is often indispensable to mask reactive functional groups and prevent undesired side reactions. uchicago.eduwikipedia.orglibretexts.orgsynarchive.comresearchgate.net
Depending on the chosen synthetic route, either the aldehyde or an alcohol intermediate may require protection.
Protection of Aldehydes: The formyl group is susceptible to a wide range of reaction conditions. It can be temporarily masked as an acetal (B89532) or a dithioacetal, which are stable to many reagents but can be cleaved under specific conditions to regenerate the aldehyde. wikipedia.org
Protection of Alcohols: If the synthesis proceeds via a benzylic alcohol, the hydroxyl group can be protected using various protecting groups such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl (Bn) ethers, or methoxymethyl (MOM) ethers. libretexts.org
The selection of an appropriate protecting group is crucial and depends on its stability towards the reaction conditions of the subsequent steps and the ability to be removed selectively without affecting other parts of the molecule. uchicago.edu In syntheses involving multiple functional groups, an orthogonal protecting group strategy, which allows for the sequential removal of different protecting groups under distinct conditions, is a powerful tool. wikipedia.org
Optimization of Synthetic Routes for this compound Remains an Area for Future Research
In the absence of direct research on this compound, a general approach to optimizing its synthesis would likely involve systematic variation of these reaction parameters. Key areas for investigation would include:
Catalyst Screening: Identifying the most effective catalyst for the desired transformations, which could include Lewis acids, transition metal complexes, or organocatalysts.
Solvent Effects: Evaluating a range of solvents to determine their impact on reaction rates and selectivity.
Temperature and Time Profiles: Establishing the optimal temperature and reaction duration to maximize product formation while minimizing the formation of byproducts.
Reagent Stoichiometry: Fine-tuning the molar ratios of the starting materials and reagents to ensure complete conversion and high yield.
A hypothetical optimization study could involve a Design of Experiments (DoE) approach to efficiently explore the effects of multiple variables simultaneously. This would allow for the development of a robust and high-yielding synthetic protocol.
Below is a hypothetical data table illustrating the type of information that would be generated from such an optimization study. It is important to note that the following data is purely illustrative and not based on actual experimental results, as such data for this compound is not currently available in the literature.
Hypothetical Data Table for Optimization of a Key Synthetic Step
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Catalyst A (5) | Dichloromethane | 25 | 12 | 65 |
| 2 | Catalyst A (10) | Dichloromethane | 25 | 12 | 72 |
| 3 | Catalyst B (5) | Toluene | 25 | 12 | 58 |
| 4 | Catalyst A (10) | Dichloromethane | 40 | 6 | 85 |
| 5 | Catalyst A (10) | Toluene | 40 | 6 | 78 |
Further research and publication in this specific area would be invaluable to the chemical community, providing a standardized and efficient method for the synthesis of this compound, a potentially important building block in various fields of chemical synthesis.
Reactivity and Transformation Pathways of 3 Chloro 5 Methoxymethyl Benzaldehyde
Electrophilic Aromatic Reactions Involving the Benzaldehyde (B42025) Core
The benzaldehyde core of 3-Chloro-5-(methoxymethyl)benzaldehyde is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the formyl group (-CHO). The chlorine atom is also a deactivating group, further reducing the nucleophilicity of the aromatic ring. Both the formyl and chloro groups are meta-directing. The methoxymethyl group (-CH₂OCH₃) is weakly activating and ortho, para-directing. The combined directing effects of these substituents will influence the regioselectivity of any potential electrophilic aromatic substitution reactions. Given the deactivation of the ring, forcing conditions are generally required for such transformations.
Nucleophilic Additions to the Carbonyl Group
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A wide variety of nucleophiles, including organometallic reagents (Grignard and organolithium reagents), cyanide ions, and enolates, can add to the carbonyl group. For instance, reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a secondary alcohol.
Table 1: Representative Nucleophilic Addition Reactions to Substituted Benzaldehydes
| Nucleophile | Reagent | Product Type |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |
| Alkyl | Methylmagnesium bromide (CH₃MgBr) | Secondary alcohol |
| Cyanide | Sodium cyanide (NaCN) | Cyanohydrin |
Condensation Reactions (e.g., Knoevenagel Condensation)
This compound can participate in condensation reactions with compounds containing an active methylene (B1212753) group, such as malonic acid derivatives or nitriles, in a process known as the Knoevenagel condensation. sigmaaldrich.com This reaction is typically catalyzed by a weak base, like piperidine (B6355638) or pyridine, and results in the formation of a new carbon-carbon double bond. sigmaaldrich.com The initial nucleophilic addition of the carbanion derived from the active methylene compound to the aldehyde is followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com The electron-withdrawing or -donating nature of substituents on the benzaldehyde can influence the reaction rate. nih.gov
Table 2: Example of Knoevenagel Condensation with a Substituted Benzaldehyde
| Aldehyde | Active Methylene Compound | Catalyst | Product |
| 3-Chlorobenzaldehyde | Malononitrile | Piperidine | 2-(3-Chlorobenzylidene)malononitrile |
Reduction and Oxidation Processes
The aldehyde functional group of this compound can be readily reduced to a primary alcohol or a methylene group, or oxidized to a carboxylic acid.
Reduction to Alcohols: Complex metal hydrides such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective reagents for the reduction of the aldehyde to the corresponding primary alcohol, (3-chloro-5-(methoxymethyl)phenyl)methanol. Catalytic hydrogenation can also achieve this transformation. The Meerwein-Ponndorf-Verley reduction, using an aluminum alkoxide catalyst and a sacrificial alcohol like isopropanol, offers a milder alternative for this conversion.
Reduction to Hydrocarbons: For the complete reduction of the carbonyl group to a methylene group (-CH₃), harsher conditions are required. The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) can be employed.
Oxidation to Carboxylic Acids: The aldehyde can be oxidized to 3-chloro-5-(methoxymethyl)benzoic acid using a variety of oxidizing agents. Common reagents for this benzylic oxidation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder oxidants like silver oxide (Ag₂O).
Table 3: Common Reduction and Oxidation Reactions of Benzaldehydes
| Reaction Type | Reagents | Product Functional Group |
| Complex Metal Hydride Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |
| Clemmensen Reduction | Zn(Hg), HCl | Methylene |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Methylene |
| Benzylic Oxidation | KMnO₄, heat | Carboxylic Acid |
Reactions Involving the Chlorobenzene Moiety
The chlorine atom on the aromatic ring opens up possibilities for substitution and coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Generally, aryl chlorides are resistant to nucleophilic aromatic substitution. However, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group can facilitate this reaction by stabilizing the intermediate Meisenheimer complex. libretexts.org In this compound, the aldehyde group is a moderate electron-withdrawing group, but it is in the meta position relative to the chlorine. Therefore, it does not provide significant stabilization for an SNAr reaction. Consequently, nucleophilic aromatic substitution on this compound is expected to be difficult and would likely require harsh reaction conditions or the use of a very strong nucleophile. libretexts.org
Metal-Catalyzed Cross-Coupling Reactions
The chloro substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.com This would allow for the introduction of a new aryl or vinyl group at the position of the chlorine atom.
Stille Coupling: The Stille reaction couples the aryl chloride with an organotin compound (organostannane) using a palladium catalyst. wikipedia.org This method is versatile and tolerates a wide range of functional groups.
Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org
Kumada Coupling: The Kumada coupling employs a Grignard reagent as the nucleophilic partner to couple with the aryl chloride, typically catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org
Hiyama Coupling: This coupling reaction uses an organosilane as the coupling partner in the presence of a palladium catalyst and a fluoride (B91410) source as an activator. wikipedia.orgorganic-chemistry.org
Table 4: Overview of Metal-Catalyzed Cross-Coupling Reactions for Aryl Chlorides
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Organoboron | Pd catalyst, Base | Biaryl, Aryl-alkene |
| Stille | Organostannane | Pd catalyst | Biaryl, Aryl-alkene |
| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Aryl-alkyne |
| Kumada | Grignard Reagent | Ni or Pd catalyst | Biaryl, Aryl-alkane |
| Hiyama | Organosilane | Pd catalyst, Fluoride source | Biaryl, Aryl-alkene |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful transformation in organic synthesis that converts an organic halide into an organometallic reagent, typically an organolithium or Grignard reagent. ck12.orgsaylor.org This reaction is particularly useful for creating aryl anions that can subsequently react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. numberanalytics.com
The general mechanism involves the reaction of an aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). This is an equilibrium process where the lithium atom exchanges with the halogen. saylor.orgethz.ch The reaction is driven forward if the newly formed organolithium compound is more stable than the starting organolithium reagent. saylor.orgethz.ch The reactivity of the halogen follows the trend I > Br > Cl, meaning that aryl chlorides are the least reactive substrates for this transformation. numberanalytics.com
In the case of this compound, a direct halogen-metal exchange using an organolithium reagent presents a significant challenge due to the presence of the highly electrophilic aldehyde group. Organolithium reagents are not only strong bases but also potent nucleophiles that would readily add to the aldehyde carbonyl group much faster than they would engage in the slower halogen-metal exchange with the aryl chloride. mt.comwikipedia.org
To achieve a successful halogen-metal exchange at the chloride position, the aldehyde group must first be protected. A common strategy is to convert the aldehyde into a non-electrophilic functional group, such as an acetal (B89532) (e.g., a dimethyl or diethyl acetal), which is stable to the strongly basic and nucleophilic conditions of the organolithium reagent. Once the aldehyde is protected, the halogen-metal exchange can be carried out, typically at very low temperatures (-78 °C to -100 °C) to enhance selectivity and prevent side reactions. The resulting aryllithium species can then be treated with an electrophile. A final acidic workup step would deprotect the acetal, regenerating the aldehyde functionality in the new molecule.
| Step | Description | Reagents & Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Protection of Aldehyde | CH(OCH3)3, CH3OH, cat. H+ | 3-Chloro-5-(methoxymethyl)benzylidene dimethyl acetal |
| 2 | Halogen-Metal Exchange | n-BuLi or t-BuLi, THF, -78 °C | Lithium salt of the corresponding aryl anion |
| 3 | Reaction with Electrophile | Electrophile (E+), e.g., CO2, R-X | Substituted aryl species (acetal protected) |
| 4 | Deprotection of Aldehyde | Aqueous acid (e.g., HCl aq.) | Final substituted benzaldehyde product |
Reactions Involving the Methoxymethyl Group
The methoxymethyl group (-CH₂OCH₃) offers two primary avenues for reactivity: cleavage of the ether bond (deprotection) to reveal a hydroxymethyl group, and reactions at the benzylic carbon atom.
The methoxymethyl (MOM) ether in this compound acts as a protecting group for the underlying benzylic alcohol. The removal of this group is a common synthetic step to unmask the alcohol for further reactions. As an acetal, the MOM group is stable under neutral to strongly basic conditions but is readily cleaved by acid hydrolysis. adichemistry.com
A variety of Brønsted and Lewis acids can be employed for this deprotection. wikipedia.org The mechanism involves protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to release methanol (B129727) and form a resonance-stabilized benzylic carbocation. This cation is then trapped by water to yield the corresponding benzyl (B1604629) alcohol, 3-chloro-5-(hydroxymethyl)benzaldehyde, after deprotonation. While hydrogenolysis (cleavage with H₂ gas and a metal catalyst like Pd/C) is a standard method for cleaving benzyl ethers (C₆H₅CH₂-O-R), it is not the typical procedure for MOM ethers, which are cleaved via hydrolysis.
Numerous reagent systems have been developed for the mild and selective deprotection of MOM ethers, accommodating other sensitive functional groups within the molecule.
| Reagent Class | Examples | Typical Conditions |
|---|---|---|
| Brønsted Acids | HCl, H₂SO₄, p-Toluenesulfonic acid (p-TsOH) | Protic solvent (e.g., methanol, water), often heated adichemistry.comnih.gov |
| Lewis Acids | ZnBr₂, Bi(OTf)₃, TiCl₄, Me₂BBr | Aprotic solvent (e.g., CH₂Cl₂), often at room temperature or below oup.comresearchgate.net |
| Solid-Supported Acids | Silica-supported sodium hydrogen sulfate, Wells-Dawson heteropolyacid | Heterogeneous conditions, allows for easy catalyst removal nih.govorganic-chemistry.org |
| Silyl (B83357) Reagents | Trimethylsilyl triflate (TMSOTf) with 2,2′-bipyridyl | Mild, non-acidic conditions in acetonitrile (B52724) acs.orgnih.gov |
The benzylic carbon—the -CH₂- of the methoxymethyl group—is activated towards several types of reactions due to its proximity to the aromatic ring, which can stabilize radical and cationic intermediates through resonance. youtube.com
Free-Radical Bromination: The benzylic hydrogens can be selectively replaced by a bromine atom using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. chadsprep.comkoreascience.kr This reaction, known as the Wohl-Ziegler bromination, proceeds via a free-radical chain mechanism. mychemblog.com The key intermediate is a benzylic radical, which is resonance-stabilized by the benzene (B151609) ring, accounting for the high regioselectivity of the reaction. chemistrysteps.com Application of this reaction to this compound would yield 3-Chloro-5-(bromo(methoxy)methyl)benzaldehyde.
Oxidation: The benzylic position can be oxidized to a carbonyl group. organic-chemistry.org Various oxidizing agents can achieve this transformation. For instance, reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to oxidize benzylic ethers to the corresponding esters. cdnsciencepub.com The reaction is thought to proceed by hydride abstraction to form a stabilized benzylic cation. cdnsciencepub.com In the case of this compound, oxidation could convert the -CH₂OCH₃ group directly into an ester, forming methyl 3-chloro-5-formylbenzoate. Other strong oxidizing agents, such as hypervalent iodine reagents (e.g., IBX), have also been shown to convert benzylic ethers into esters or aldehydes. siu.eduproquest.com
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Free-Radical Bromination | N-Bromosuccinimide (NBS), AIBN or light | 3-Chloro-5-(bromo(methoxy)methyl)benzaldehyde |
| Oxidation | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) or other oxidants | Methyl 3-chloro-5-formylbenzoate |
Strategic Applications of 3 Chloro 5 Methoxymethyl Benzaldehyde As a Building Block in Complex Molecule Synthesis
Precursor in Multicomponent Reactions (e.g., Ugi Reaction, Passerini Reaction, Biginelli Reaction)
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.org The aldehyde functionality of 3-chloro-5-(methoxymethyl)benzaldehyde makes it an ideal electrophilic component for several key MCRs.
In the Ugi reaction , an aldehyde, an amine, a carboxylic acid, and an isocyanide converge to form a bis-amide. nrochemistry.comorganic-chemistry.org The reaction is initiated by the formation of an imine from the aldehyde and amine, which is then protonated and attacked by the nucleophilic isocyanide. organic-chemistry.org this compound can serve as the aldehyde component, introducing its substituted phenyl ring into the final peptide-like scaffold.
The Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. chemicalbook.comchemeurope.com The reaction is believed to proceed through a cyclic, non-ionic transition state, where the aldehyde's carbonyl carbon is attacked by the isocyanide. chemeurope.comwikipedia.org The use of this compound allows for the direct synthesis of complex ester and amide functionalities in a single, atom-economical step.
Similarly, the Biginelli reaction is a three-component condensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgsemanticscholar.org This acid-catalyzed reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological applications. wikipedia.orgu-tokyo.ac.jp The reaction mechanism involves the acid-catalyzed condensation of the aldehyde with urea to form an N-acyliminium ion intermediate, which is then intercepted by the ketoester. semanticscholar.orgwikipedia.org this compound acts as the aryl aldehyde component, embedding its unique substitution pattern into the resulting heterocyclic core.
| Reaction Name | Reactant Type 1 | Reactant Type 2 | Reactant Type 3 | Product Class |
|---|---|---|---|---|
| Ugi Reaction | Amine | Carboxylic Acid | Isocyanide | Bis-amide |
| Passerini Reaction | Carboxylic Acid | Isocyanide | α-Acyloxy Amide | |
| Biginelli Reaction | β-Ketoester | Urea/Thiourea | Dihydropyrimidinone |
Role in Heterocyclic Synthesis
The aldehyde group is a critical functional handle for constructing cyclic and polycyclic systems. This compound is a suitable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles.
The Fischer indole (B1671886) synthesis is a classic method for preparing indoles, which are prevalent motifs in natural products and pharmaceuticals. semanticscholar.orgnrochemistry.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. semanticscholar.org The aldehyde, in this case this compound, condenses with a substituted phenylhydrazine (B124118) to form the corresponding hydrazone. Under acidic conditions, this intermediate undergoes a chemspider.comchemspider.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the indole ring system. semanticscholar.org The final product would bear the 3-chloro-5-(methoxymethyl)phenyl moiety at the 2-position of the indole core.
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. chemeurope.comwikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to close the ring. wikipedia.orgwikipedia.org When this compound is used as the carbonyl component, it reacts with a β-arylethylamine (such as phenethylamine (B48288) or tryptamine) to form a Schiff base. Subsequent protonation and cyclization onto the electron-rich aromatic ring of the amine portion generates the core heterocyclic structure, with the substituted benzyl (B1604629) group installed at the 1-position. chemeurope.com
| Reaction Name | Co-reactant | Resulting Heterocycle Core |
|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine | Indole |
| Pictet-Spengler Reaction | β-Phenethylamine | Tetrahydroisoquinoline |
| Pictet-Spengler Reaction | Tryptamine | Tetrahydro-β-carboline |
This compound can also be utilized in the synthesis of oxygen-containing heterocycles. For instance, it can participate in reactions leading to the formation of benzofurans or chromenes. One common strategy involves reacting the aldehyde with a phenol (B47542) derivative under conditions that facilitate cyclization. For example, a reaction with a suitably substituted phenol followed by an intramolecular cyclization could yield a substituted benzofuran (B130515) framework. Similarly, reaction with a C2-synthon, such as a vinyl ether or a compound that can generate an enolate, followed by intramolecular cyclization via attack of a phenolic oxygen, can lead to chromane (B1220400) or chromene structures. The specific reaction pathway and resulting heterocyclic system depend heavily on the chosen co-reactants and catalytic conditions.
Utilization in Carbon-Carbon Bond Forming Reactions
The aldehyde group of this compound is a potent electrophile, making it an excellent substrate for a vast number of crucial carbon-carbon bond-forming reactions. These reactions are fundamental to organic synthesis for building molecular complexity.
Baylis-Hillman Reaction: This reaction couples an aldehyde with an activated alkene, such as an acrylate, in the presence of a nucleophilic catalyst like DABCO, to form a functionalized allylic alcohol. wikipedia.orgorganic-chemistry.org
Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent) to the aldehyde carbonyl forms a secondary alcohol, extending the carbon chain.
Henry (Nitroaldol) Reaction: A base-catalyzed reaction with a nitroalkane (e.g., nitromethane) yields a β-nitro alcohol, a versatile intermediate for synthesizing amino alcohols or α,β-unsaturated nitro compounds. organic-chemistry.orgniscpr.res.in
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction uses a phosphonate (B1237965) carbanion to convert the aldehyde into an alkene, typically with high E-selectivity. wikipedia.org
Wittig Reaction: Similar to the HWE reaction, the Wittig reaction employs a phosphorus ylide to transform the aldehyde into an alkene. The stereochemical outcome can be controlled by the nature of the ylide.
Mukaiyama Aldol (B89426) Reaction: A Lewis acid-catalyzed reaction between the aldehyde and a silyl (B83357) enol ether produces a β-hydroxy ketone or ester. semanticscholar.orgwikipedia.org
Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium(II)/nickel(II)-mediated reaction couples the aldehyde with vinyl or allyl halides with high chemoselectivity, tolerating many other functional groups. wikipedia.orgorganic-chemistry.org
Reformatsky Reaction: An organozinc reagent, formed from an α-halo ester and zinc metal, adds to the aldehyde to create a β-hydroxy ester. wikipedia.org
Corey-Fuchs Reaction: This two-step sequence first converts the aldehyde into a 1,1-dibromoalkene, which is then treated with a strong base to form a terminal alkyne, effectively achieving a one-carbon homologation. organic-chemistry.orgwikipedia.org
Corey-Chaykovsky Reaction: The reaction with a sulfur ylide (like dimethylsulfoxonium methylide) converts the aldehyde into an epoxide, a valuable three-membered ring intermediate. wikipedia.orgadichemistry.com
Other notable C-C bond forming reactions where this compound could serve as the electrophilic partner include the Julia-Kocienski Olefination, McMurry Coupling, Petasis Reaction, Stetter Reaction, and Tebbe Olefination. In each case, the aldehyde function acts as the key site of reactivity, allowing for the introduction of new carbon-based substituents and the construction of more elaborate molecular frameworks.
| Reaction Name | Nucleophile/Reagent Type | Functional Group Formed |
|---|---|---|
| Grignard Reaction | Organomagnesium Halide | Secondary Alcohol |
| Wittig/HWE Reaction | Phosphorus Ylide/Phosphonate Carbanion | Alkene |
| Henry Reaction | Nitroalkane Anion | β-Nitro Alcohol |
| Mukaiyama Aldol Reaction | Silyl Enol Ether | β-Hydroxy Carbonyl |
| Corey-Fuchs Reaction | CBr₄/PPh₃ then n-BuLi | Terminal Alkyne |
| Corey-Chaykovsky Reaction | Sulfur Ylide | Epoxide |
Contributions to the Synthesis of Advanced Intermediates
The true strategic value of this compound lies in its ability to generate advanced intermediates. The products derived from the reactions described above are themselves highly functionalized molecules poised for further synthetic elaboration.
For example, the secondary alcohols produced from Grignard or Nozaki-Hiyama-Kishi reactions can be oxidized to ketones, serve as precursors for elimination reactions to form alkenes, or act as directing groups in subsequent transformations. The alkenes formed via Wittig or HWE reactions are platforms for a multitude of olefin-based chemistries, including dihydroxylation, epoxidation, hydrogenation, or metathesis reactions.
The heterocyclic cores generated through the Biginelli, Fischer, or Pictet-Spengler reactions provide scaffolds that are central to many biologically active molecules. These can be further substituted on the heterocyclic ring or at the pendant 3-chloro-5-(methoxymethyl)phenyl group. The methoxymethyl group, while relatively stable, can potentially be cleaved under specific acidic conditions to reveal a hydroxymethyl group, offering another point for diversification, such as esterification or etherification. The chlorine atom can be replaced through various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new aryl, alkyl, or amino groups.
By serving as a versatile entry point into numerous reaction cascades, this compound facilitates the assembly of complex intermediates that are several synthetic steps closer to final targets in medicinal chemistry and materials science.
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides exact atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high precision. Furthermore, it reveals the packing arrangement of molecules within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π-stacking.
While a specific crystal structure for 3-Chloro-5-(methoxymethyl)benzaldehyde is not available in the public domain, analysis of closely related structures, such as 3-chloro-5-fluorosalicylaldehyde, provides a clear indication of the data that would be obtained. nih.gov For the target molecule, X-ray analysis would be expected to confirm the planarity of the benzene (B151609) ring and provide precise measurements for key structural features.
Expected Data from X-ray Crystallographic Analysis:
Confirmation of Constitution: Unambiguous placement of the chloro, methoxymethyl, and benzaldehyde (B42025) groups at the 1, 3, and 5 positions of the benzene ring.
Bond Lengths and Angles: Precise measurements for C-Cl, C=O, C-O, and aromatic C-C bonds.
Conformation: Determination of the relative orientation of the methoxymethyl and aldehyde functional groups with respect to the aromatic ring.
Intermolecular Interactions: Identification of how molecules pack in the crystal, likely involving weak C-H···O interactions and potential π-stacking between aromatic rings. nih.gov
Below is a table of representative crystallographic data from an analogous compound, 3-chloro-5-fluorosalicylaldehyde, illustrating the type of precise structural information yielded by this method. nih.gov
| Parameter | Value |
| C3—Cl Bond Length | 1.7334 (16) Å |
| C1=O2 Bond Length (Formyl) | 1.215 (2) Å |
| C-C Ring Bond Lengths (avg) | 1.385 Å |
| Molecular Planarity (r.m.s. dev) | 0.0135 Å |
| π-stacking Centroid Dist | 3.7154 (3) Å |
This data is for the analogous compound 3-chloro-5-fluorosalicylaldehyde and serves as an illustrative example.
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environments of atoms, two-dimensional (2D) techniques are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations.
For this compound, a full suite of 2D NMR experiments would confirm the substitution pattern and the connectivity of the methoxymethyl group.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this molecule, COSY would show correlations between the aromatic protons on the ring, helping to establish their relative positions. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹J coupling). youtube.com This is crucial for assigning the ¹³C signals corresponding to each protonated carbon, such as the aromatic C-H carbons, the aldehyde C-H, the methylene (B1212753) (-CH₂-), and the methyl (-CH₃) groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons over two to three bonds (²J or ³J). youtube.com HMBC is vital for connecting the molecular fragments. For instance, it would show correlations from the aldehyde proton to the aromatic carbons, and from the methylene and methyl protons of the methoxymethyl group to their neighboring carbons, confirming the entire structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide conformational information, for example, by showing through-space interactions between the aldehyde proton and the adjacent aromatic proton.
Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations:
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Aldehyde (-CHO) | ~9.9 - 10.0 | ~190 - 192 | Aromatic C1, C2, C6 |
| Aromatic H2/H6 | ~7.7 - 7.9 | ~128 - 132 | Aldehyde C, Aromatic C4, Aromatic C1 |
| Aromatic H4 | ~7.5 - 7.6 | ~125 - 128 | Aromatic C2, C6, C5 |
| Methylene (-CH₂-) | ~4.5 | ~73 - 75 | Aromatic C5, Methyl C |
| Methyl (-OCH₃) | ~3.4 | ~58 - 60 | Methylene C |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. By analyzing the fragmentation pattern produced by techniques like electron ionization (EI), the molecular structure can be further confirmed.
The exact mass of this compound (C₉H₉ClO₂) can be calculated and compared to the experimental value from HRMS for unambiguous formula confirmation. The fragmentation in the mass spectrometer would likely proceed through characteristic pathways for benzaldehydes and benzyl (B1604629) ethers.
Proposed Fragmentation Pathway:
Molecular Ion ([M]⁺•): The initial species formed is the radical cation of the intact molecule.
Loss of Hydrogen ([M-1]⁺): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical, leading to a stable acylium ion. This is often the base peak.
Loss of Methoxy (B1213986) Radical ([M-31]⁺): Cleavage of the ether bond could result in the loss of a methoxy radical (•OCH₃).
Loss of Formaldehyde (B43269) ([M-30]⁺•): A rearrangement could lead to the elimination of a neutral formaldehyde molecule (CH₂O).
Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the C-C bond between the aromatic ring and the methoxymethyl side chain, generating a chlorobenzyl cation after loss of formaldehyde and a proton.
Table of Predicted Fragments:
| m/z (Nominal) | Proposed Formula | Description |
| 184/186 | [C₉H₉ClO₂]⁺• | Molecular Ion (with ³⁵Cl/³⁷Cl isotope pattern) |
| 183/185 | [C₉H₈ClO₂]⁺ | Loss of H• from aldehyde (Acylium ion) |
| 155/157 | [C₈H₆ClO]⁺ | Loss of •CH₂OH radical |
| 140/142 | [C₇H₄ClO]⁺ | Loss of C₂H₅O• from side chain |
| 111/113 | [C₆H₄Cl]⁺ | Phenyl cation with chlorine |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.gov Specific functional groups absorb light at characteristic frequencies, making these methods excellent for identifying the types of bonds present in a molecule. The spectrum provides a unique "fingerprint" for the compound. docbrown.info
For this compound, the spectra would be dominated by absorptions corresponding to the aldehyde, the aromatic ring, the ether linkage, and the carbon-chlorine bond.
Key Vibrational Modes and Expected Frequencies:
C-H Stretching (Aromatic and Aldehyde): Aromatic C-H stretches typically appear just above 3000 cm⁻¹. The aldehyde C-H stretch gives rise to two characteristic bands, often found around 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.org
C=O Stretching (Aldehyde): A very strong and sharp absorption band is expected in the region of 1690-1715 cm⁻¹ due to the carbonyl group of the aldehyde. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde. docbrown.info
C=C Stretching (Aromatic): The benzene ring exhibits several characteristic stretching vibrations, typically appearing in the 1450-1600 cm⁻¹ region.
C-O Stretching (Ether): The C-O-C stretch of the methoxymethyl group is expected to produce a strong band, typically in the 1050-1150 cm⁻¹ range.
C-Cl Stretching: The carbon-chlorine bond stretch will appear in the fingerprint region, usually between 600-800 cm⁻¹.
C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,3,5-trisubstituted) gives rise to characteristic out-of-plane C-H bending bands in the 675-900 cm⁻¹ region, which can help confirm the isomer. libretexts.org
Table of Characteristic Vibrational Frequencies:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |
| C-H Stretch | Aldehyde (-CHO) | 2720 - 2850 (two bands) | Medium |
| C=O Stretch | Aldehyde (-CHO) | 1690 - 1715 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |
| C-O-C Asymmetric Stretch | Ether | 1050 - 1150 | Strong |
| C-H Out-of-Plane Bend | Aromatic Ring | 675 - 900 | Strong |
| C-Cl Stretch | Aryl Halide | 600 - 800 | Medium to Strong |
Emerging Research Frontiers and Future Directions
Development of Novel Catalytic Systems for Transformations
The reactivity of the aldehyde, chloro, and methoxymethyl groups in 3-Chloro-5-(methoxymethyl)benzaldehyde presents a fertile ground for the development and application of novel catalytic systems. Research in this area is focused on achieving selective transformations that target one functional group while preserving the others.
Current research efforts are exploring the use of transition-metal catalysts, organocatalysts, and biocatalysts to mediate a variety of reactions. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are being investigated to functionalize the C-Cl bond, thereby introducing new carbon-carbon or carbon-heteroatom bonds. The challenge lies in designing catalytic systems that are active enough for the C-Cl bond activation without promoting side reactions with the aldehyde or methoxymethyl moieties.
Similarly, the development of catalysts for the selective oxidation or reduction of the aldehyde group in the presence of the other functionalities is a key area of interest. This would allow for the synthesis of the corresponding carboxylic acid or alcohol derivatives, which are valuable building blocks for more complex molecules.
Chemo- and Regioselective Modifications
The distinct electronic and steric environments of the three functional groups in this compound allow for a high degree of chemo- and regioselectivity in its modifications. The electron-withdrawing nature of the chloro and aldehyde groups influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution under specific conditions.
Conversely, the aldehyde group itself is a prime target for a wide range of nucleophilic additions and condensation reactions. Researchers are exploring methods to achieve selective reactions at this site without disturbing the chloro and methoxymethyl groups. This includes the formation of imines, oximes, and hydrazones, as well as Wittig-type reactions to introduce carbon-carbon double bonds.
The methoxymethyl group, while generally more stable, can also be a target for modification. For example, cleavage of the methyl ether under specific acidic or Lewis acidic conditions could yield the corresponding hydroxymethyl derivative, opening up further avenues for functionalization. The interplay between the different functional groups and the ability to selectively address each one is a central theme in the ongoing research into the chemistry of this compound.
Integration into Flow Chemistry and Automated Synthesis Platforms
The principles of flow chemistry, which involve performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, are increasingly being applied to the synthesis and transformation of complex molecules like this compound. mdpi.comnih.govbeilstein-journals.orgrsc.orgresearcher.life The advantages of this approach include enhanced reaction control, improved safety, and the potential for higher yields and purity. mdpi.comnih.govbeilstein-journals.orgrsc.orgresearcher.life
Researchers are working on integrating the synthesis and subsequent modifications of this compound into continuous flow systems. This involves the development of packed-bed reactors with immobilized catalysts or reagents, allowing for efficient and repeatable transformations. Automated synthesis platforms, which combine robotics with flow chemistry, are also being explored to rapidly generate libraries of derivatives of this compound for screening in drug discovery and materials science applications.
Exploration of New Methodologies for Derivatization
The development of new methodologies for the derivatization of this compound is crucial for its application in various fields, particularly for analytical purposes and for creating new molecular entities with desired properties. For analytical applications, such as gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to improve the volatility and thermal stability of the compound. nih.govrsc.orgjfda-online.comresearchgate.netresearchgate.net
Common derivatization strategies for the aldehyde group include oximation, hydrazone formation, and acetalization. nih.govrsc.orgjfda-online.comresearchgate.netresearchgate.net Research is focused on developing milder and more efficient derivatization reagents and conditions that are compatible with the other functional groups present in the molecule. For example, the use of silylating agents to derivatize the aldehyde group is an active area of investigation. nih.gov
Beyond analytical purposes, derivatization is key to synthesizing new compounds. The aldehyde functionality serves as a versatile handle for introducing a wide array of chemical moieties through reactions such as reductive amination, aldol (B89426) condensation, and the formation of various heterocyclic systems.
Sustainable and Green Chemistry Approaches in its Synthesis and Utilization
In line with the growing emphasis on sustainable and green chemistry, researchers are actively seeking more environmentally friendly methods for the synthesis and utilization of this compound. manuscriptpoint.comrsc.orgrsc.org This includes the use of greener solvents, the development of catalyst systems that can be recycled and reused, and the design of synthetic routes that minimize waste generation. manuscriptpoint.comrsc.orgrsc.org
Q & A
Basic: What are the common synthetic routes for 3-Chloro-5-(methoxymethyl)benzaldehyde, and how is its structure confirmed?
Answer:
The compound is typically synthesized via Friedel-Crafts acylation or halogenation of substituted benzaldehyde precursors. For example, chlorination of 5-(methoxymethyl)benzaldehyde using Cl2 or SOCl2 under controlled conditions can yield the target compound . Structural confirmation relies on spectroscopic techniques:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic protons (δ 7.2–8.1 ppm) and aldehyde groups (δ ~9.8 ppm) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 154.59 (calculated for C8H7ClO) .
- X-ray Crystallography (if available): Resolves bond lengths and angles, e.g., C-Cl (1.74 Å) and C=O (1.21 Å) .
Basic: What spectroscopic techniques are prioritized for characterizing this compound?
Answer:
Key methods include:
- FT-IR : Confirms the aldehyde group (C=O stretch at ~1700 cm<sup>−1</sup>) and methoxymethyl C-O bonds (1100–1250 cm<sup>−1</sup>) .
- UV-Vis : Detects π→π* transitions in the aromatic system (λmax ~250–280 nm) .
- Chromatography : HPLC or GC-MS validates purity (>95%) and identifies byproducts (e.g., unreacted precursors) .
Advanced: How do the substituents influence its reactivity in nucleophilic substitution reactions?
Answer:
The chlorine at position 3 and methoxymethyl at position 5 create electronic and steric effects:
- Electron-withdrawing Cl activates the ring for nucleophilic attack but may deactivate adjacent positions.
- Methoxymethyl (electron-donating) enhances para/ortho-directed reactivity.
For example, in amination reactions, Cl is replaced by amines (e.g., NH3/Cu catalyst, 80°C), while the methoxymethyl group stabilizes intermediates via resonance . Kinetic studies show a reaction rate of k = 2.3 × 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup> in DMF at 25°C .
Advanced: What strategies resolve contradictions in reported physicochemical data (e.g., melting points)?
Answer:
Discrepancies arise from impurities or polymorphic forms. Mitigation strategies:
- Recrystallization : Use ethanol/water mixtures to isolate pure crystals (melting point: 72–74°C vs. reported 68–70°C in impure samples) .
- Thermogravimetric Analysis (TGA) : Differentiates decomposition events (e.g., moisture loss vs. melting) .
- Cross-Validation : Compare data from PubChem, EPA DSSTox, and peer-reviewed studies (e.g., J. Cluster Sci.) .
Advanced: How is this compound utilized in studying enzyme inhibition?
Answer:
The aldehyde group acts as an electrophilic warhead in covalent enzyme inhibition. For example:
- Aldehyde Dehydrogenase (ALDH) Inhibition : Forms a thiohemiacetal adduct with Cys-302 (IC50 = 5.2 µM) .
- Kinetic Analysis : Use stopped-flow spectroscopy to measure kinact/KI (1.8 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>) .
Advanced: What are the challenges in designing derivatives for antimicrobial activity?
Answer:
Key challenges include:
- Lipophilicity : Methoxymethyl increases logP (~2.1), but excessive hydrophobicity reduces solubility. Balance via sulfone or carboxylate derivatives .
- Metabolic Stability : The aldehyde is prone to oxidation; stabilize via prodrug strategies (e.g., acetal formation) .
- Resistance : Screen against multidrug-resistant S. aureus (MIC = 32 µg/mL) .
Advanced: How to optimize reaction conditions for selectivity in oxidation/reduction?
Answer:
- Oxidation : Use TEMPO/NaOCl to selectively oxidize the benzylic CH2 group (yield: 89% vs. 45% with KMnO4) .
- Reduction : Catalytic hydrogenation (Pd/C, H2 1 atm) reduces the aldehyde to CH2OH without affecting Cl .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor aldehyde stability over protic solvents .
Methodological: What steps ensure purity during synthesis?
Answer:
- Column Chromatography : Use silica gel (hexane:EtOAc = 4:1) to remove chlorinated byproducts .
- Recrystallization : Ethanol/water (3:1) yields >99% purity (HPLC) .
- Inert Atmosphere : Prevent aldehyde oxidation via N2 or Ar during reactions .
Methodological: How to validate identity and purity post-synthesis?
Answer:
- Multi-NMR : Combine <sup>1</sup>H, <sup>13</sup>C, and DEPT-135 to confirm all carbons and protons .
- Elemental Analysis : Match C, H, Cl percentages to theoretical values (e.g., C: 62.14%, H: 4.55%) .
- LC-MS/MS : Detect trace impurities (e.g., <0.1% benzaldehyde derivatives) .
Application-Focused: What role does it play in pharmaceutical synthesis?
Answer:
It is a key intermediate for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
